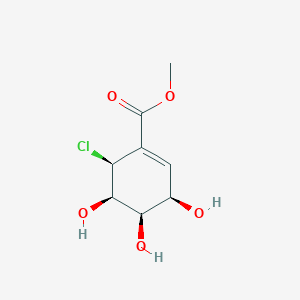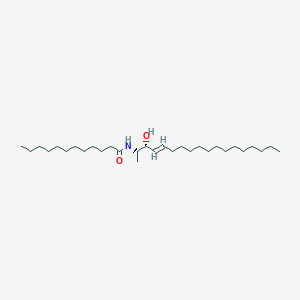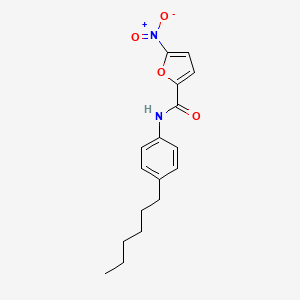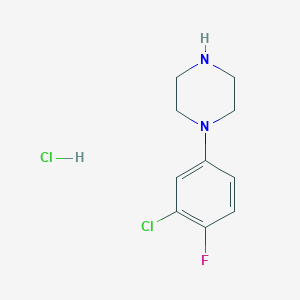![molecular formula C32H52O2 B3026008 [(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate CAS No. 13879-04-4](/img/structure/B3026008.png)
[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Übersicht
Beschreibung
Euphol acetate is a triterpenoid that has been found in Euphorbia species and has diverse biological activities. It reduces sodium fluorescein uptake by CHO cells expressing organic anion-transporting polypeptide 1B1 (OATP1B1) and OATP1B3 to 29.2 and 40.2% of controls, respectively, when used at a concentration of 10 μM. Euphol acetate (50 and 100 μg/ml) induces mortality in 40% of B. glabrata snails.
(3beta,13alpha,14beta,17alpha)-Lanosta-8,24-dien-3-ol, acetate is a natural product found in Marshallia obovata and Relhania calycina with data available.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
- Research on similar compounds, like 5,22-Stigmastadien-3β-yl p-toluenesulfonate, explores their crystal structures and supramolecular interactions, which can be relevant in understanding the properties of steroidal compounds (Ketuly et al., 2010).
- Studies on 24-Methyllanosta-7,25-dien-3-one provide insights into the conformations and ring structures of similar compounds, aiding in the understanding of their chemical behavior (Hussain et al., 2010).
Steroidal System and Biological Activity
- Research on compounds like 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate, which possess a fused four-ring steroidal system, can provide insights into the biological activity of steroidal compounds (Zhou et al., 2015).
Potential Therapeutic Uses
- The computer-aided screening of herbal therapeutics against MRSA infections has identified active components in Aloe vera and Azadirachta indica, which share structural similarities with the compound . These findings suggest potential antibacterial properties for steroidal compounds (Skariyachan et al., 2011).
- Synthesis of liver X receptor agonists from hydeoxycholic acid, where structurally similar compounds are used, indicates potential applications in regulating cholesterol metabolism and treating related diseases (Ching, 2013).
Antimicrobial and Antitumor Activities
- Studies on chemical constituents isolated from the root of Lepleae mayombensis, including compounds with similar structural features, demonstrate antimicrobial and antitumor activities. This suggests possible applications of the compound in these areas (Sidjui et al., 2015).
Synthesis and Structural Studies
- Synthesis and structural elucidation of triorganotin(IV) derivatives of sodium deoxycholate provide insights into the structural properties and potential applications of similar steroidal compounds (Shaheen et al., 2014).
Wirkmechanismus
- Primary Targets : Euphol acetate primarily targets glioma cells, specifically glioblastoma (GBM), which is the most aggressive type of brain tumor .
- Euphol acetate induces autophagy, a cellular process that leads to self-degradation of damaged components. It activates the autophagy-associated protein LC3-II and promotes the formation of acidic vesicular organelles. Bafilomycin A1 enhances this cytotoxicity .
Target of Action
Mode of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
Euphol acetate interacts with various enzymes, proteins, and other biomolecules. It has been found to suppress TGF-β signaling by inducing TGF-β receptor movement into lipid-raft microdomains and degrading TGF-β receptors . Euphol acetate also inhibits the activity of monoacylglycerol lipase (MGL) through a reversible mechanism .
Cellular Effects
Euphol acetate has significant effects on various types of cells and cellular processes. It exerts cytotoxic effects on cancer cell lines, reducing both proliferation and cell motility . Euphol acetate also influences cell function by activating autophagy-associated cell death .
Molecular Mechanism
At the molecular level, Euphol acetate exerts its effects through several mechanisms. It induces the movement of TGF-β receptors into lipid-raft microdomains, leading to the degradation of these receptors . This results in the suppression of TGF-β signaling . Euphol acetate also activates autophagy-associated cell death, which contributes to its cytotoxic effects on cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Euphol acetate change over time. It has been observed to have concentration-dependent cytotoxic effects on cancer cell lines . The expression of the autophagy-associated protein LC3-II and acidic vesicular organelle formation were markedly increased over time, with Bafilomycin A1 potentiating cytotoxicity .
Metabolic Pathways
It is known to inhibit the activity of MGL, suggesting that it may interact with lipid metabolism pathways .
Eigenschaften
IUPAC Name |
[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O2/c1-21(2)11-10-12-22(3)24-15-19-32(9)26-13-14-27-29(5,6)28(34-23(4)33)17-18-30(27,7)25(26)16-20-31(24,32)8/h11,22,24,27-28H,10,12-20H2,1-9H3/t22-,24+,27+,28+,30-,31+,32-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPPJGMMIYJVBR-KMDRULEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3025936.png)
![5-[2-(Hydroxymethyl)-3-hydroxy-5-methylphenoxy]-2,4-dihydroxy-3,6-dimethylbenzoic acid methyl ester](/img/structure/B3025938.png)
![(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B3025939.png)
![3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone](/img/structure/B3025940.png)


![[1-Hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B3025944.png)

![9-[(E)-but-2-en-2-yl]-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one](/img/structure/B3025946.png)
![Hexadecanoic acid, 1-[[(1-oxopentadecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3025947.png)